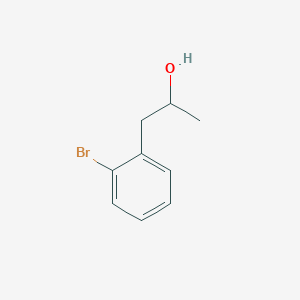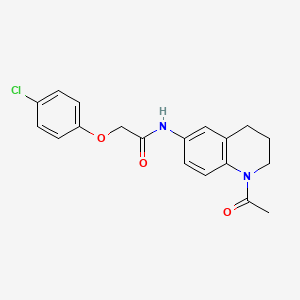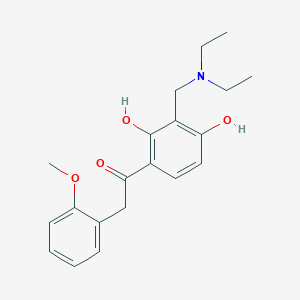
4-Bromo-6-fluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8BrF and its molecular weight is 215.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Derivatives Synthesis
4-Bromo-6-fluoro-2,3-dihydro-1H-indene serves as a versatile substrate in organic synthesis, particularly in the formation of cyclic compounds and the study of reaction mechanisms. The bromofluorocarbene adduct of indene, for example, is pivotal in generating cyclic allenes through the Doering–Moore–Skattebol reaction. This process facilitates the production of enantiomerically pure precursors for six-membered cyclic allenes, enabling the exploration of stereochemical courses in organic synthesis. The synthesis involves treating enantiomerically resolved indene derivatives with methyllithium to yield [4+2] cycloadducts, revealing insights into the stereochemical dynamics of these reactions (Christl et al., 2006).
Photovoltaic Applications
In the realm of materials science, derivatives of this compound have been investigated for their potential in enhancing the efficiency of organic solar cells. Specifically, compounds incorporating the structural motif of indene have shown promise in the design of non-fullerene small molecular acceptors. These materials are crucial for developing high-performance organic photovoltaic devices, where the fine-tuning of electronic properties can lead to improved power conversion efficiencies. Research into indenothiophene-based acceptor molecules, for instance, underscores the importance of structural modifications in optimizing optoelectronic properties and achieving superior photovoltaic performance (Afzal et al., 2020).
Advanced Material Synthesis
The synthesis and characterization of brominated derivatives of this compound have contributed to the development of photochromic materials and the exploration of their properties. For instance, the synthesis of brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones has paved the way for studying the impact of halogen substitution on the photochromic and photomagnetic behaviors of these compounds. Such research not only extends the chemical repertoire of indene derivatives but also enhances our understanding of how structural modifications can influence the functional properties of organic materials (Chen et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene are currently unknown
Mode of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives interact with multiple targets, leading to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to interact with multiple receptors, suggesting that they may affect various biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the broad range of biological activities of indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXCCNOTVOBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379359-18-8 |
Source


|
| Record name | 4-bromo-6-fluoro-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)

amine hydrochloride](/img/structure/B2483612.png)
![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)

![(2-(4-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2483619.png)

![Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2483624.png)
![1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2483625.png)
